

# Apigenin 7-O-methylglucuronide: A Review of the Current Safety and Toxicity Landscape

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Apigenin 7-O-methylglucuronide*

Cat. No.: *B122375*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information regarding the safety and toxicity of **Apigenin 7-O-methylglucuronide**. It is intended for research, scientific, and drug development professionals. A significant lack of comprehensive safety and toxicity data for this specific compound exists in the public domain. The information presented herein should be interpreted with caution and is not intended to be a definitive safety assessment.

## Introduction

**Apigenin 7-O-methylglucuronide** is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1] As a derivative of apigenin, a well-studied flavone with known biological activities, **Apigenin 7-O-methylglucuronide** is of interest to the scientific community. However, a thorough evaluation of its safety and toxicity is crucial for any potential therapeutic or nutraceutical application. This technical guide synthesizes the limited available data on the safety and toxicity of **Apigenin 7-O-methylglucuronide** and supplements it with information on closely related compounds to provide a preliminary overview for researchers.

## In Vitro Toxicity

Direct studies on the cytotoxicity of **Apigenin 7-O-methylglucuronide** are scarce. However, research on a closely related compound, apigenin-7-O- $\beta$ -D-glucuronide methyl ester, provides some insight into its potential effects on cell viability.

## Cytotoxicity in Cancer Cell Lines

A study investigating the cytotoxic effects of apigenin-7-O- $\beta$ -D-glucuronide methyl ester on the MCF-7 breast cancer cell line demonstrated a dose-dependent reduction in cell viability.[2] The half-maximal inhibitory concentration (IC50) was determined to be 40.17  $\mu$ g/ml.[2]

Table 1: Cytotoxicity of Apigenin-7-O- $\beta$ -D-glucuronide Methyl Ester

Cell Line	Compound	IC50 Value
MCF-7	Apigenin-7-O- $\beta$ -D-glucuronide methyl ester	40.17 $\mu$ g/ml

Source:[2]

It is important to note that this data pertains to the methyl ester derivative and a cancer cell line, and therefore may not be directly extrapolated to the general toxicity of **Apigenin 7-O-methylglucuronide** in normal cells.

## Effects on Normal Cells

One study involving fibroblasts from patients with osteogenesis imperfecta reported that **Apigenin 7-O-methylglucuronide**, at a concentration of 30  $\mu$ M, did not exhibit any toxicity. This finding, while specific to a particular cell type and condition, suggests a potential lack of cytotoxicity at this concentration in non-cancerous cells.

## Genotoxicity, Carcinogenicity, and Reproductive Toxicity

As of the date of this guide, no studies have been identified in the public domain that specifically investigate the genotoxicity, carcinogenicity, or reproductive toxicity of **Apigenin 7-O-methylglucuronide**.

For context, the parent compound, apigenin, has been reported to be non-mutagenic and has shown a low toxicity profile.[3] Some research indicates that apigenin may induce genotoxic effects in cancer cells, while not demonstrating significant cytogenotoxic effects in normal cells. [4][5]

## In Vivo Toxicity

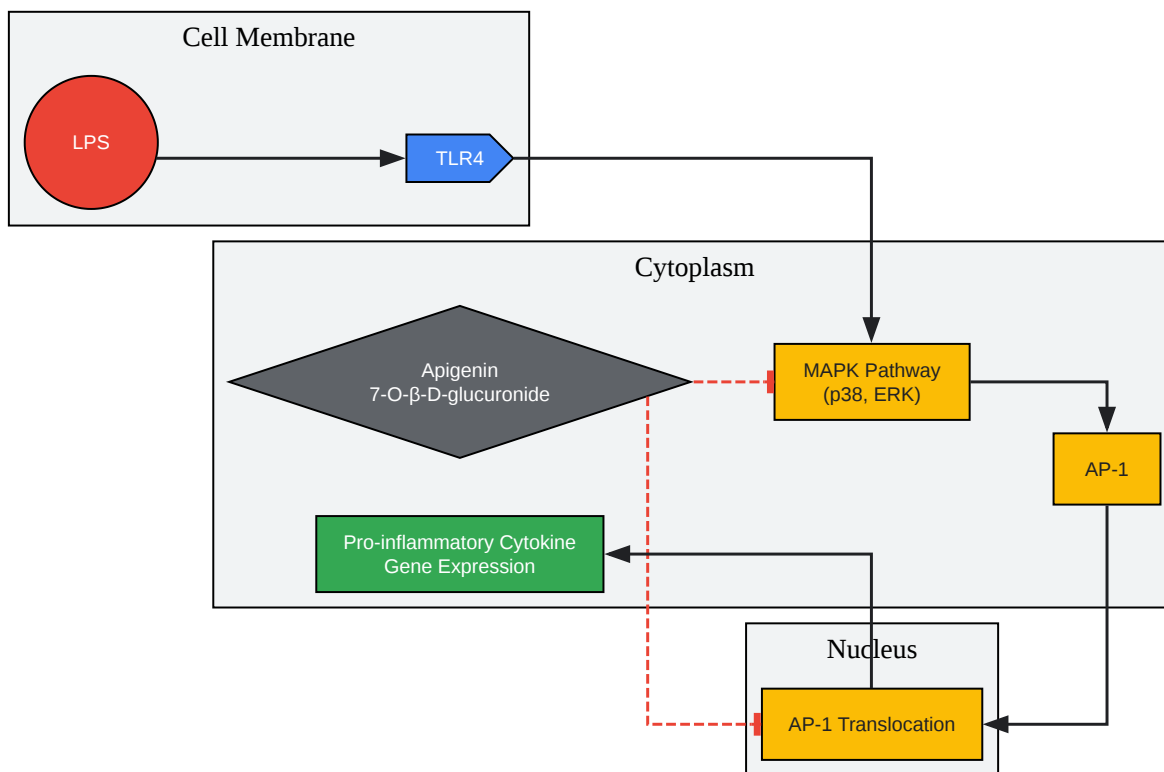
Comprehensive in vivo safety and toxicity studies, including acute, sub-chronic, and chronic toxicity assessments (e.g., determination of LD50 or NOAEL), for **Apigenin 7-O-methylglucuronide** have not been found in the available literature.

## Pharmacokinetics and Metabolism

Specific pharmacokinetic and metabolism data for **Apigenin 7-O-methylglucuronide** is not well-documented. However, general information on the absorption, distribution, metabolism, and excretion (ADME) of apigenin and its glycosides is available.<sup>[6][7]</sup> The glycosylation of flavonoids is known to influence their bioavailability.<sup>[7]</sup>

## Signaling Pathways

While direct evidence of signaling pathways related to the toxicity of **Apigenin 7-O-methylglucuronide** is unavailable, studies on the closely related compound Apigenin-7-O- $\beta$ -D-glucuronide have elucidated its anti-inflammatory mechanisms. This compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of AP-1 and MAPK signaling pathways in macrophages.<sup>[8]</sup>

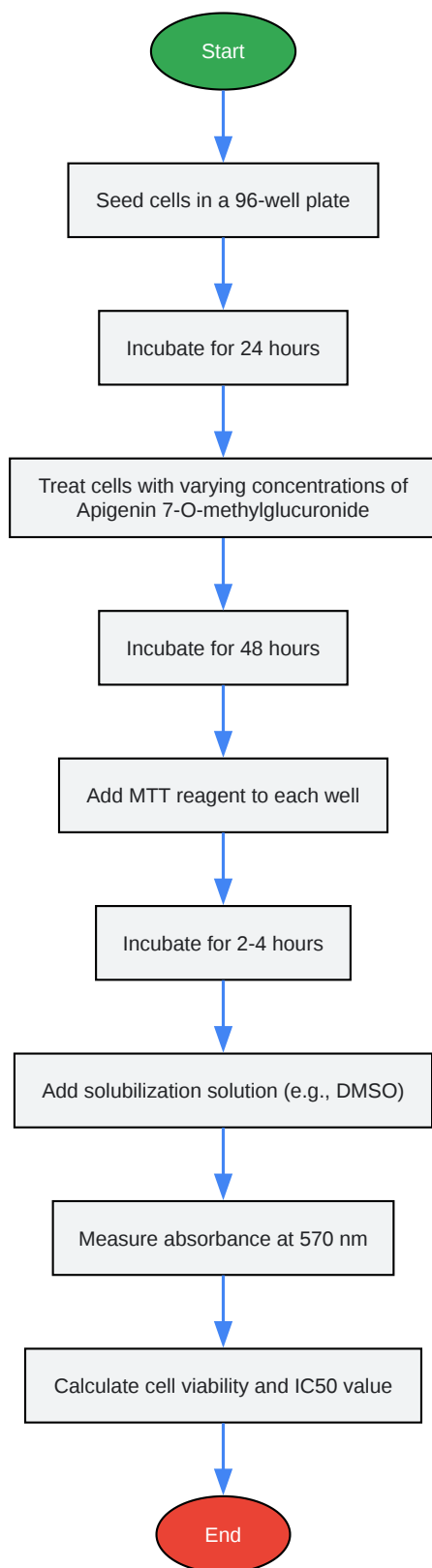


[Click to download full resolution via product page](#)

Anti-inflammatory signaling pathway of a related apigenin glucuronide.

## Experimental Protocols

Due to the lack of specific toxicity studies, detailed experimental protocols for **Apigenin 7-O-methylglucuronide** are not available. However, a general workflow for assessing in vitro cytotoxicity using a colorimetric assay like the MTT assay is provided below for reference. This protocol is based on methodologies frequently cited in the literature for similar compounds.[9]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Apigenin 7-O-methylglucuronide | C<sub>22</sub>H<sub>20</sub>O<sub>11</sub> | CID 5387369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin, a dietary flavonoid, induces apoptosis, DNA damage, and oxidative stress in human breast cancer MCF-7 and MDA MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apigenin-7-O-β-D-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- To cite this document: BenchChem. [Apigenin 7-O-methylglucuronide: A Review of the Current Safety and Toxicity Landscape]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122375#apigenin-7-o-methylglucuronide-safety-and-toxicity-profile]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)